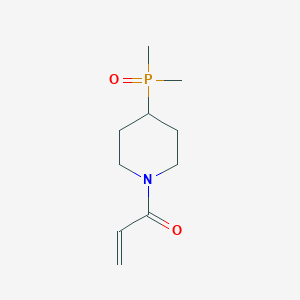
1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one, also known as NPP-1, is a novel compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a phosphoramidate derivative of propenone, which is synthesized through a straightforward reaction between 4-dimethylaminopyridine and diethyl phosphoramidate. In
作用机制
The mechanism of action of 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one is not fully understood, but it is believed to involve the interaction of the compound with metal ions and amyloid-beta peptides. This compound has been shown to bind selectively to copper and zinc ions, which are known to be involved in the formation of amyloid-beta aggregates. By binding to these ions, this compound may prevent the aggregation of amyloid-beta peptides and reduce their toxicity.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and low cytotoxicity in vitro. It has also been shown to penetrate the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. In addition, this compound has been shown to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the advantages of 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one is its ease of synthesis, which makes it readily available for scientific research applications. Additionally, this compound has high selectivity and sensitivity for metal ions, which makes it a valuable tool for the detection of these ions in biological samples. However, one of the limitations of this compound is its lack of water solubility, which may limit its use in certain applications.
未来方向
There are several future directions for the research and development of 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, the development of water-soluble derivatives of this compound may expand its potential applications in biological systems.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications. Its ease of synthesis, high selectivity and sensitivity for metal ions, and potential therapeutic applications make it a valuable tool for scientific research. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
合成方法
The synthesis of 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one involves the reaction of 4-dimethylaminopyridine with diethyl phosphoramidate in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
科学研究应用
1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one has shown promising results in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, due to its high selectivity and sensitivity. Additionally, this compound has been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a crucial role in the pathogenesis of the disease.
属性
IUPAC Name |
1-(4-dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18NO2P/c1-4-10(12)11-7-5-9(6-8-11)14(2,3)13/h4,9H,1,5-8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMSXEYRJIBKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1CCN(CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-{[3-(4-chlorophenyl)-5-oxo-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl]acetyl}piperidine-3-carboxylate](/img/no-structure.png)
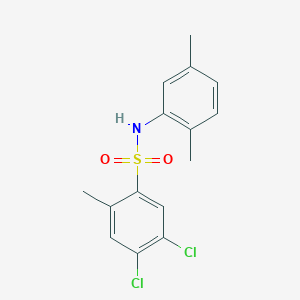
![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2620580.png)
![Methyl 4-[[2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2620581.png)
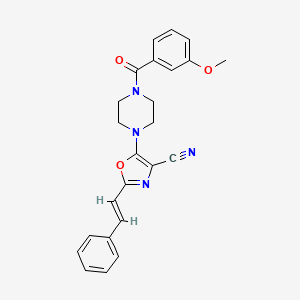
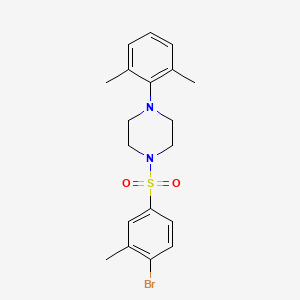
![5-(3-chloro-4-methylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2620585.png)
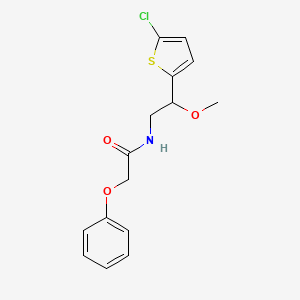

![{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl 2-methyloctanoate](/img/structure/B2620588.png)
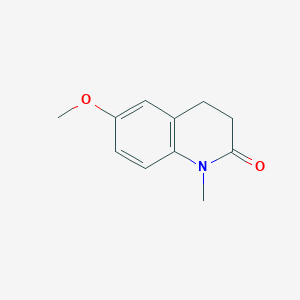

![7-Hydroxy-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2620597.png)
![methyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2620598.png)